2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid is a compound that features a pyrrolidine ring, a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidin-2-ones . The reaction conditions typically include the use of a copper (II) catalyst and DMAP (4-dimethylaminopyridine) to facilitate the cascade reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of cost-effective reagents, would likely apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like copper (II) salts and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve specific catalysts and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in various binding interactions with proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Another compound featuring the pyrrolidine ring, used in similar applications.
Pyrrolidine-2,5-diones: These compounds also contain the pyrrolidine ring and are used in medicinal chemistry.
Prolinol: A derivative of pyrrolidine, used in various chemical and biological applications.
Uniqueness
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid is unique due to its specific functional groups and the resulting reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H12N2O4 |
---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C8H12N2O4/c1-9-6(11)5-3-2-4-10(5)7(12)8(13)14/h5H,2-4H2,1H3,(H,9,11)(H,13,14) |
InChI-Schlüssel |
ZNEVCNKTOROOFV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1CCCN1C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.